An In-depth Technical Guide to Ethyl 3-(benzylamino)butanoate (CAS: 23583-21-3)
An In-depth Technical Guide to Ethyl 3-(benzylamino)butanoate (CAS: 23583-21-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile β-Amino Ester Building Block
Ethyl 3-(benzylamino)butanoate, with CAS Registry Number 23583-21-3, is a valuable secondary amine and β-amino ester that serves as a critical intermediate in organic synthesis. While structurally similar to its well-documented counterpart, ethyl 3-(benzylamino)propanoate, the butanoate derivative offers a distinct molecular framework that is increasingly leveraged in the design of complex bioactive molecules. Its utility is most pronounced in the pharmaceutical industry, where it functions as a foundational scaffold for a variety of therapeutic agents.
This guide provides a comprehensive technical overview of Ethyl 3-(benzylamino)butanoate, consolidating essential data on its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in drug discovery and development.
Physicochemical & Spectroscopic Profile
The accurate characterization of a synthetic intermediate is paramount for its effective use in subsequent research and development. The properties of Ethyl 3-(benzylamino)butanoate are summarized below.
Table 1: Physicochemical Properties of Ethyl 3-(benzylamino)butanoate
| Property | Value | Source(s) |
| CAS Number | 23583-21-3 | [1][2] |
| Molecular Formula | C₁₃H₁₉NO₂ | [3] |
| Molecular Weight | 221.30 g/mol | [3] |
| IUPAC Name | ethyl 3-(benzylamino)butanoate | [4] |
| Synonyms | N-Benzyl-β-aminobutyric acid ethyl ester, Ethyl 3-(benzylamino)butyrate | [5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~150 °C at 0.2 mmHg | [5] |
| Density | ~1.017 g/mL at 25 °C | [5] |
| Refractive Index | ~1.503 | [5] |
| Storage | Refrigerated (0-10°C), protected from light and heat | [2] |
Synthesis and Mechanism: The Aza-Michael Addition
The most direct and industrially scalable method for preparing Ethyl 3-(benzylamino)butanoate is the aza-Michael addition , a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[6] In this specific synthesis, benzylamine acts as the nucleophile, and ethyl crotonate (ethyl but-2-enoate) serves as the Michael acceptor.
Reaction Mechanism
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electron-deficient β-carbon of ethyl crotonate.
-
Intermediate Formation: This attack forms a zwitterionic intermediate where the nitrogen is positively charged and the α-carbon carries a negative charge (as an enolate).
-
Proton Transfer: A proton is transferred from the nitrogen to the α-carbon, often facilitated by a solvent molecule or another molecule of benzylamine, to yield the final, neutral product.
Caption: Mechanism of Aza-Michael Addition.
Experimental Protocol (Representative)
This protocol is a representative procedure for the aza-Michael addition of benzylamine to ethyl crotonate.
Materials:
-
Benzylamine
-
Ethyl crotonate
-
Acidic alumina (catalyst) or another suitable Lewis/Brønsted acid
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl crotonate (1.0 eq) and benzylamine (1.2 eq).
-
Catalysis: While many aza-Michael additions can proceed neat, the reaction can be catalyzed. For a solvent-free approach, a catalytic amount of a Lewis acid like DBU can be added.[7] Alternatively, the reactants can be mixed in a non-polar solvent like toluene with a catalytic amount of acetic acid or trifluoromethanesulfonic acid.[8]
-
Reaction Execution: Heat the mixture to 60-80°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (ethyl crotonate) is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield Ethyl 3-(benzylamino)butanoate as a clear liquid.
Caption: General Synthesis Workflow.
Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical, self-validating step. Standard spectroscopic methods are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Expected signals include a triplet for the ethyl ester's methyl group (~1.2 ppm), a quartet for the ethyl ester's methylene group (~4.1 ppm), signals for the butanoate backbone protons, a singlet or AB quartet for the benzylic protons (~3.7 ppm), and multiplets for the aromatic protons of the benzyl group (~7.2-7.4 ppm). A broad singlet for the N-H proton will also be present.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the ester carbonyl (~172 ppm), the aromatic carbons (~127-140 ppm), the benzylic carbon (~50-55 ppm), and the aliphatic carbons of the ethyl and butanoate groups.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include:
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 221. A prominent fragment ion is often observed at m/z = 91, corresponding to the stable benzyl or tropylium cation ([C₇H₇]⁺), which is a hallmark of benzyl-containing compounds.[13]
Applications in Drug Discovery and Development
The true value of Ethyl 3-(benzylamino)butanoate lies in its role as a versatile intermediate for constructing more complex, pharmacologically active molecules. The β-amino ester motif is a privileged scaffold in medicinal chemistry.[14]
Orexin Receptor Antagonists
The orexin system is a key regulator of sleep-wake cycles, and its modulation is a therapeutic strategy for insomnia.[15] Orexin receptor antagonists are a modern class of sleep aids. The core structure of many of these antagonists incorporates scaffolds derived from β-amino esters. Ethyl 3-(benzylamino)butanoate provides a ready-made fragment that can be further elaborated through amide coupling, cyclization, or other transformations to build potent and selective orexin antagonists.[16] The benzyl group can be retained or modified, while the ester and amine functionalities serve as handles for further synthetic diversification.[17]
Caption: Simplified Orexin Antagonism Pathway.
β-Agonist Prodrugs
β-amino esters are excellent candidates for creating prodrugs.[18] A prodrug is an inactive compound that is metabolized in the body to produce an active drug. This strategy can improve a drug's solubility, absorption, or targeting. Ethyl 3-(benzylamino)butanoate can be used to synthesize prodrugs of β-agonists, which are used to treat conditions like psoriasis and asthma.[19] The ester group can be designed to be cleaved by esterase enzymes in the body, releasing the active pharmacophore at the desired site of action.[20]
Safety and Handling
As a laboratory chemical, proper handling of Ethyl 3-(benzylamino)butanoate is essential to ensure safety.
-
Hazard Classification: The compound is generally classified as an irritant and may be harmful if swallowed.[1] GHS pictograms often include an exclamation mark.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is often recommended to be kept refrigerated (0-10°C) and away from heat and direct light.[2]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[21]
-
Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
Ethyl 3-(benzylamino)butanoate is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis via the robust aza-Michael addition, combined with its versatile chemical handles, makes it a valuable intermediate for researchers. From developing next-generation treatments for insomnia to designing effective prodrug strategies, this compound provides a reliable and adaptable starting point for the synthesis of novel and impactful therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist looking to leverage its potential in their research endeavors.
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